molecular formula C18H22N2O4S B13371245 2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide

2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13371245
M. Wt: 362.4 g/mol
InChI Key: IIJAOZQEYKQRIG-UHFFFAOYSA-N
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Description

2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-isopropyl-4-methoxy-2-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The resulting amine is reacted with a sulfonyl chloride to form the sulfonamide intermediate.

    Amidation: Finally, the sulfonamide intermediate is coupled with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins.

Mechanism of Action

The mechanism of action of 2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide
  • 2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzamide

Uniqueness

2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both isopropyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O4S/c1-11(2)14-10-17(12(3)9-16(14)24-4)25(22,23)20-15-8-6-5-7-13(15)18(19)21/h5-11,20H,1-4H3,(H2,19,21)

InChI Key

IIJAOZQEYKQRIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)N)C(C)C)OC

Origin of Product

United States

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